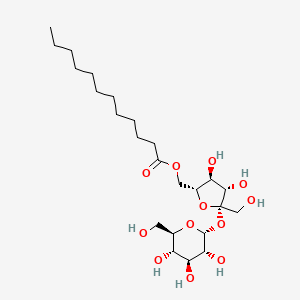

Sucrose, 6'-laurate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

20881-05-4 |

|---|---|

Molecular Formula |

C24H44O12 |

Molecular Weight |

524.6 g/mol |

IUPAC Name |

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |

InChI |

InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(27)33-13-16-19(29)22(32)24(14-26,35-16)36-23-21(31)20(30)18(28)15(12-25)34-23/h15-16,18-23,25-26,28-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24+/m1/s1 |

InChI Key |

BNKFJLJKTOAGIM-VQXBOQCVSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characteristics of Sucrose Monolaurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose monolaurate (SML), a monoester of sucrose and lauric acid, is a non-ionic surfactant with a wide range of applications in the pharmaceutical, cosmetic, and food industries.[1][2] Its biocompatibility, biodegradability, and unique physicochemical properties make it an excipient of interest for drug delivery systems, particularly for enhancing the solubility and permeability of poorly water-soluble drugs.[2][3][4] This technical guide provides an in-depth overview of the core physicochemical characteristics of sucrose monolaurate, including detailed experimental protocols and data presented for easy comparison.

Core Physicochemical Properties

Sucrose monolaurate's amphiphilic nature, stemming from its hydrophilic sucrose head and lipophilic laurate tail, governs its functionality as a surfactant.[5] Key properties are summarized below.

| Property | Value | References |

| Molecular Formula | C24H44O12 | [1][6] |

| Molar Mass | 524.6 g/mol | [6][7] |

| Appearance | White to off-white powder or milky waxy solid | [1][8] |

| Solubility | Soluble in water and ethanol; sparingly soluble in organic solvents. | [1][6][9] |

| Storage | 2-8°C, sensitive to moisture. | [1][6] |

Hydrophilic-Lipophilic Balance (HLB)

The HLB value indicates the balance between the hydrophilic and lipophilic portions of a surfactant and is crucial for determining its application. High HLB values (8-18) are characteristic of oil-in-water emulsifiers.[5][10] Sucrose monolaurate is considered a high HLB surfactant.

| HLB Value (Typical Range) | Emulsifying Application | References |

| 11 - 16 | Oil-in-water (O/W) emulsifier | [5][11] |

| ~12 (Experimental) | Comparable to surfactants with HLB around 11-12 | [5][12] |

| 18 (for monoesters of lauric acid) | Efficient emulsifiers | [13] |

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules self-assemble into micelles in a solution.[14] This property is fundamental to the solubilization of hydrophobic substances.

| CMC Value | Conditions | References |

| 0.3 mM | Not specified | |

| 3.5 x 10⁻⁴ M | at 25°C | [15] |

| 0.45 mM | Not specified | [16] |

| 0.34 mM | Not specified | [16] |

| 0.21 - 0.022 mM | For saturated homologue series (C12-18) | [16] |

Stability Profile

The stability of sucrose monolaurate is influenced by pH and temperature, which can affect its shelf-life and performance in formulations.

pH Stability

Sucrose monolaurate exhibits maximum stability in a slightly acidic to neutral pH range.[5][13] Under acidic conditions, the glycosidic bond is preferentially hydrolyzed, while the ester bond is more susceptible to hydrolysis under basic conditions.[17][18]

| pH Range | Stability Characteristics | References |

| 4 - 5 | Maximum stability; approximately 6.7% hydrolysis after 20 hours at 100°C. | [13] |

| 5 - 7 | Excellent long-term stability at room temperature. | [17][18] |

| < 4 (Acidic) | Preferential hydrolysis of the glycosidic bond. | [17][18] |

| > 8 (Basic) | Selective hydrolysis of the ester bond. | [17][18] |

Below the CMC, hydrolysis follows first-order kinetics.[19] Above the CMC, the formation of mixed micelles with the hydrolysis product (laurate) can protect the ester from further degradation.[19]

Thermal Stability

The melting point of sucrose esters generally falls between 40°C and 60°C.[5] They can be heated to higher temperatures without significant loss of functionality.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of sucrose monolaurate.

Determination of Critical Micelle Concentration (CMC)

1. Surface Tensiometry:

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

-

Methodology:

-

Prepare a series of aqueous solutions of sucrose monolaurate with varying concentrations.

-

Measure the surface tension of each solution using a Du Noüy ring tensiometer.[20]

-

Plot surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the inflection point of the curve.[21]

-

2. Fluorescence Spectroscopy (Pyrene Probe Method):

-

Principle: The fluorescent probe pyrene exhibits changes in its emission spectrum in response to the polarity of its microenvironment. In an aqueous solution, the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum is sensitive to the formation of micelles.

-

Methodology:

-

Prepare a stock solution of pyrene in a suitable organic solvent.

-

Prepare a series of sucrose monolaurate solutions of varying concentrations in water.

-

Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration in the micromolar range.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectrum of each sample using a fluorescence spectrophotometer with an excitation wavelength of around 335 nm.

-

Determine the intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks.

-

Plot the I1/I3 ratio as a function of the logarithm of the sucrose monolaurate concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.[20][21]

-

Synthesis and Purification of Sucrose Monolaurate

1. Enzymatic Synthesis (Transesterification):

-

Principle: Lipase-catalyzed transesterification of sucrose with a fatty acid ester (e.g., vinyl laurate or methyl laurate) in a non-aqueous solvent. This method offers high regioselectivity and milder reaction conditions compared to chemical synthesis.[21][22]

-

Methodology:

-

Dissolve sucrose and the acyl donor (e.g., vinyl laurate) in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or tert-butanol.[21][23] A molar ratio of sucrose to vinyl laurate of 1:3 has been found to be optimal.[21]

-

Add an immobilized lipase (e.g., Novozym 435) to the mixture.[21]

-

Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with agitation for a specified period (e.g., 24-65 hours).[21]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][24]

-

After the reaction, remove the enzyme by filtration.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting sucrose monolaurate using column chromatography on silica gel.[21]

-

2. Chemical Synthesis (Two-Stage Process):

-

Principle: A two-stage process involving the initial esterification of lauric acid to methyl laurate, followed by the transesterification of methyl laurate with sucrose.[25]

-

Methodology:

-

Stage 1: Esterification of Lauric Acid

-

Stage 2: Transesterification with Sucrose

-

React the produced methyl laurate with sucrose in the presence of a basic catalyst (e.g., potassium carbonate).[21]

-

The reaction is typically carried out at elevated temperatures (e.g., 90-95°C) under reduced pressure to remove the methanol byproduct and drive the reaction forward.[21]

-

The resulting sucrose monolaurate is then purified.[6]

-

-

Visualizations

Micelle Formation Workflow

References

- 1. Page loading... [wap.guidechem.com]

- 2. Sucrose esters as natural surfactants in drug delivery systems--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Micellization and solubilization behavior of sucrose laurate, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sucrose esters - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. Sucrose, 6-laurate | C24H44O12 | CID 9898326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. haihangchem.com [haihangchem.com]

- 9. fao.org [fao.org]

- 10. Sucrose Esters (for Food) [sisterna.com]

- 11. Buy Sucrose laurate | 25339-99-5 [smolecule.com]

- 12. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]

- 13. fao.org [fao.org]

- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. repositorio.uchile.cl [repositorio.uchile.cl]

- 21. Sucrose monolaurate | 13039-40-2 | Benchchem [benchchem.com]

- 22. e3s-conferences.org [e3s-conferences.org]

- 23. researchgate.net [researchgate.net]

- 24. The stability of sucrose monolaurate: rate of formation of lauric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Enzymatic Synthesis of Sucrose 6'-Laurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of sucrose laurate, a non-ionic surfactant with broad applications in the food, cosmetic, and pharmaceutical industries, offers a green and highly selective alternative to traditional chemical methods.[1][2][3] This technical guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with the biocatalytic production of sucrose 6'-laurate.

Introduction to Enzymatic Synthesis

Sucrose esters of fatty acids are valuable biosurfactants produced from renewable resources.[4] The enzymatic approach to their synthesis is advantageous due to milder reaction conditions, reduced energy consumption, and higher regioselectivity, leading to products with a higher proportion of desired monoesters.[2][5] Lipases and proteases are the primary enzymes employed for this purpose, catalyzing esterification or transesterification reactions between sucrose and a lauroyl acyl donor.[6][7]

The reaction typically involves the acylation of one of the hydroxyl groups on the sucrose molecule. The primary hydroxyl groups at positions 6, 1', and 6' are the most reactive. Lipases, in particular, often show a high degree of regioselectivity, favoring the acylation of the 6'-position on the fructose moiety or the 6-position on the glucose moiety.

Reaction Pathways and Mechanisms

The enzymatic synthesis of sucrose laurate can proceed through two main pathways: esterification and transesterification.

-

Esterification: This pathway involves the direct reaction of sucrose with lauric acid. A key challenge in this process is the removal of water, a byproduct that can lead to a competing hydrolysis reaction catalyzed by the lipase.[8]

-

Transesterification: This is the more commonly employed method and involves reacting sucrose with an activated form of lauric acid, such as a vinyl or methyl ester.[4][5][9] The use of vinyl esters is particularly advantageous as the vinyl alcohol byproduct tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the formation of the sucrose ester.[4]

Below is a diagram illustrating the general transesterification workflow.

Quantitative Data Summary

The yield and conversion rates in the enzymatic synthesis of sucrose laurate are influenced by several factors, including the choice of enzyme, acyl donor, solvent, temperature, and reaction time. The following tables summarize quantitative data from various studies.

| Enzyme | Acyl Donor | Solvent System | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Candida antarctica Lipase B (CALB) | Methyl Ester of Lauric Acid | n-hexane | 30 | 10 | 90.45 | [5] |

| Lipase N435 (Candida antarctica) | Lauric Acid | 2-methyl-2-butanol (2M2B) | 50 | 48 | - | [10] |

| Lipase (unspecified) | Lauric Acid | Microwave-assisted (non-aqueous) | - | 0.42 | 63.8 | [11] |

| Alkaline Protease (AL-89) | Vinyl Laurate | N,N-dimethylformamide (DMF) | - | 48 | 53 | [6] |

| Thermolysin | Vinyl Laurate | N,N-dimethylformamide (DMF) | - | 6 | 63 | [6] |

| Lipozyme TL IM (Thermomyces lanuginosus) | Vinyl Laurate | [3CIM(EO)][NTf2] / 2M2B | 60 | 24 | 72 | [12] |

| Aspergillus niger Lipase | Vinyl Laurate | 2M2B | 56 | 48 | 80 | [13] |

Detailed Experimental Protocols

This section provides a synthesized protocol based on common methodologies for the lipase-catalyzed synthesis of sucrose laurate via transesterification.

4.1 Materials

-

Sucrose (finely ground and dried)

-

Vinyl laurate (acyl donor)

-

Immobilized Lipase (e.g., Candida antarctica lipase B, Lipozyme TL IM)

-

Organic Solvent (e.g., 2-methyl-2-butanol, tert-butanol, dimethyl sulfoxide)

-

Molecular Sieves (3Å, to maintain anhydrous conditions)

-

n-butanol

-

Sodium Chloride (NaCl) solution (25%)

-

Anhydrous Sodium Sulfate (Na2SO4)

4.2 Equipment

-

Reaction vessel (e.g., Erlenmeyer flask with a screw cap)

-

Magnetic stirrer with heating plate or shaking incubator

-

Vacuum filter

-

Rotary evaporator

-

Separatory funnel

-

High-Performance Liquid Chromatography (HPLC) system for analysis

4.3 Protocol: Lipase-Catalyzed Transesterification

-

Reactant Preparation:

-

Dry finely ground sucrose in a vacuum oven overnight.

-

Activate molecular sieves by heating in an oven.

-

-

Reaction Setup:

-

In a reaction vessel, dissolve a defined amount of sucrose in the chosen organic solvent or solvent system (e.g., 2 mL DMSO followed by 8 mL tert-butanol).[14]

-

Add the acyl donor, vinyl laurate, to the mixture. The molar ratio of sucrose to vinyl laurate can vary, with ratios of 1:3 being common.[12]

-

Add the immobilized lipase (e.g., 50 g/L) and activated molecular sieves (e.g., 10% w/v) to the reaction mixture.[12]

-

-

Incubation:

-

Seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer.

-

Maintain the reaction at a constant temperature (e.g., 60°C) with continuous agitation for a specified duration (e.g., 24-48 hours).[12]

-

-

Reaction Monitoring:

-

Periodically take aliquots from the reaction mixture and analyze them using Thin Layer Chromatography (TLC) or HPLC to monitor the progress of the reaction.

-

-

Product Purification:

-

After the reaction is complete, separate the immobilized enzyme from the reaction mixture by vacuum filtration.

-

Remove the organic solvent from the filtrate using a rotary evaporator.

-

Dissolve the residue in a mixture of 25% NaCl solution and n-butanol (1:1 v/v).[15]

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Collect the organic phase.

-

Repeat the extraction of the aqueous phase with n-butanol multiple times.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under vacuum to obtain the purified sucrose laurate.

-

The following diagram illustrates the decision-making process for optimizing the synthesis.

Conclusion

The enzymatic synthesis of sucrose 6'-laurate presents a highly efficient and environmentally friendly method for producing this valuable biosurfactant. By carefully selecting the enzyme, acyl donor, and reaction conditions, high yields and regioselectivity can be achieved. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to develop and optimize their own synthesis processes for various applications. Further research into novel enzyme sources and reaction media, such as ionic liquids, continues to expand the possibilities for biocatalytic production of sucrose esters.

References

- 1. Biocatalysis for the production of carbohydrate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 9. Sucrose monolaurate production from lauric acid through a two-stage process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Sugar Laurate Esters [bio-protocol.org]

- 11. The Microwave-assisted Lipase-catalyzed Synthesis of Sucrose Laurate | Atlantis Press [atlantis-press.com]

- 12. Lipase-Catalyzed Synthesis of Sucrose Monolaurate and Its Antibacterial Property and Mode of Action against Four Pathogenic Bacteria [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

Sucrose, 6'-Laurate: A Technical Guide for Non-Ionic Surfactant Applications in Pharmaceutical Sciences

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sucrose esters, and specifically Sucrose, 6'-laurate, are gaining significant traction in the pharmaceutical industry as highly effective and versatile non-ionic surfactants.[1] Derived from renewable resources—sucrose and fatty acids—these compounds are biodegradable, biocompatible, and exhibit low toxicity, making them attractive alternatives to traditional petrochemically-synthesized surfactants.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, applications, and experimental protocols related to this compound, intended to serve as a foundational resource for its utilization in advanced drug formulation and delivery systems.

This compound's amphipathic nature, arising from a hydrophilic sucrose head and a lipophilic laurate tail, allows it to act as a potent emulsifier and solubilizing agent.[4] It is particularly effective in enhancing the solubility of poorly water-soluble drugs, a major challenge in modern drug development.[5][6] Furthermore, its ability to form micelles and microemulsions, and to act as an intestinal permeation enhancer, opens up new avenues for the oral delivery of macromolecules and complex drug formulations.[7][8]

Physicochemical Properties

The functional characteristics of this compound as a surfactant are dictated by its distinct physicochemical properties. These properties determine its behavior in aqueous and oil-based systems and its suitability for various pharmaceutical applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C24H44O12 | [9] |

| Molecular Weight | 524.6 g/mol | [9] |

| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate | [9] |

| CAS Number | 13039-40-2 | [9] |

| Hydrophilic-Lipophilic Balance (HLB) | Ranges from 1 to 16, with higher monoester content leading to higher HLB values. High HLB (8-18) esters act as oil-in-water emulsifiers. | [4] |

| Critical Micelle Concentration (CMC) | Approximately 0.3 mM for C12SE (Sucrose Laurate).[10] Another study reports a value of 0.2726 mM at 25°C.[11] | |

| Surface Tension at CMC (γCMC) | Values for sucrose esters can range from 38 to 44 mN/m.[12] | |

| Melting Point | Between 40 °C and 60 °C for sucrose esters in general.[4] | |

| pH Stability | Stable in the pH range of 4 to 8.[4] |

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a critical parameter that indicates the surfactant's affinity for water or oil phases. Sucrose esters cover a broad HLB range, from 1 to 16.[4] Sucrose laurates are generally more hydrophilic than esters with longer fatty acid chains like stearates.[13] High HLB sucrose esters, such as those with a high proportion of monoesters, are excellent oil-in-water emulsifiers, making them suitable for many oral and topical formulations.[4][14]

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules self-assemble into micelles. For nonionic surfactants like sucrose esters, the CMC value decreases as the length of the hydrophobic tail increases.[10] Sucrose laurate (a C12 ester) has a reported CMC of approximately 0.3 mM.[10] Above this concentration, it can effectively solubilize poorly water-soluble drugs within the hydrophobic cores of its micelles.[5] Pure sucrose monolaurate forms spheroidal micelles with a hydrodynamic radius of 29.2 Å.[5]

Synthesis and Structure

This compound is synthesized through the esterification of sucrose with lauric acid or its derivatives. The most common industrial method is transesterification, which can be performed using chemical catalysts or enzymes (lipases) under various conditions, including sonochemical (ultrasound-assisted) methods that can significantly reduce reaction times.[15][16][17]

A typical chemical synthesis involves the reaction of sucrose with a lauric acid ester (e.g., methyl laurate or vinyl laurate) in a suitable solvent like dimethylsulfoxide (DMSO), often with a base catalyst.[15][18] The regioselectivity of the esterification can be influenced by the reaction conditions and catalyst used.

Caption: Transesterification workflow for this compound synthesis.

Applications in Drug Development

The favorable properties of this compound make it a highly valuable excipient in a variety of pharmaceutical formulations.

Solubilization of Poorly Water-Soluble Drugs

A primary application of this compound is to enhance the solubility and dissolution rate of Biopharmaceutics Classification System (BCS) Class II and IV drugs.[6] Aqueous solutions of sucrose laurate can form micelles that encapsulate hydrophobic drug molecules, thereby increasing their apparent water solubility.[5] This has been demonstrated for drugs like cyclosporin-A and gemfibrosil.[5][6]

Microemulsions and Nanoemulsions

This compound is an effective emulsifier for creating stable oil-in-water microemulsions and nanoemulsions.[7][19] These systems are thermodynamically stable, transparent, and have droplet sizes in the nanometer range, making them excellent vehicles for topical, oral, and parenteral drug delivery.[3][20] For instance, sucrose laurate-based microemulsions have been successfully formulated for the topical delivery of fluconazole and aceclofenac.[7][20]

Intestinal Permeation Enhancement

For oral delivery of macromolecules like peptides and proteins, overcoming the intestinal epithelial barrier is a major hurdle. This compound has been shown to act as an intestinal permeation enhancer.[8] It is believed to perturb the plasma membrane, leading to the opening of tight junctions between epithelial cells and facilitating paracellular drug transport.[8] In-vivo studies in rats demonstrated that co-administration of insulin with sucrose laurate significantly enhanced its bioavailability.[8]

Caption: Mechanism of sucrose laurate as a permeation enhancer.

Hot-Melt Technology

This compound can be incorporated into solid dispersions prepared by hot-melt extrusion.[6][21] In this application, it acts as a surfactant within a carrier matrix (e.g., PEG 6000) to improve the dissolution of poorly soluble drugs like gemfibrosil.[22] The presence of sucrose laurate enhances the wettability and solubilization of the drug upon administration, leading to markedly improved drug release profiles.[21][22]

Table 2: Applications of this compound in Drug Formulations

| Application | Drug Example | Formulation Type | Key Finding | Reference |

| Solubilization | Cyclosporin-A | Aqueous Micellar Solution | High solubilization capacity demonstrated. | [5] |

| Hot-Melt Dispersion | Gemfibrosil | Solid Dispersion with PEG 6000 | Markedly improved drug dissolution with 5-10% sucrose laurate. | [6][22] |

| Permeation Enhancement | Insulin | Rat Intestinal Instillation | Achieved relative bioavailability of up to 8.9%. | [8] |

| Nanoemulsion | Olive Oil | Oil-in-Water Nanoemulsion | Stable nanoemulsions with good droplet size and PDI were formed. | [19] |

| Topical Microemulsion | Fluconazole | Chitosan-Gelled Microemulsion | Proved to be an effective platform for topical drug delivery. | [20] |

Experimental Protocols

Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC of this compound can be determined by measuring the surface tension of its aqueous solutions at various concentrations. The surface tension decreases as the surfactant concentration increases until it reaches the CMC, after which it remains relatively constant.

Materials and Equipment:

-

This compound

-

High-purity deionized water

-

Surface Tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method)[11][23]

-

Precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water (e.g., 10 mM). Ensure complete dissolution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 0.01 mM to 5 mM).

-

Surface Tension Measurement:

-

Calibrate the surface tensiometer with deionized water (~72 mN/m at room temperature).

-

Measure the surface tension of each prepared dilution, starting from the most dilute solution to minimize cross-contamination.

-

Ensure the platinum plate or ring is thoroughly cleaned (e.g., by flaming or washing with a suitable solvent) between each measurement.[24]

-

Allow the solution to equilibrate for a set period before taking a reading to measure the static equilibrium surface tension.[25]

-

-

Data Analysis:

Caption: Workflow for CMC determination via surface tensiometry.

Protocol: Synthesis via Transesterification

This protocol provides a general method for the laboratory-scale synthesis of sucrose laurate.

Materials and Equipment:

-

Sucrose

-

Vinyl laurate (acyl donor)

-

Dimethylsulfoxide (DMSO, anhydrous)

-

Potassium carbonate (K2CO3, catalyst) or Disodium hydrogen phosphate[18]

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Reflux condenser or setup for vacuum distillation

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) supplies for monitoring

Methodology:

-

Setup: Dissolve sucrose in anhydrous DMSO in a round-bottom flask with stirring. Add the catalyst (e.g., K2CO3).[15]

-

Reaction: Heat the mixture to the desired temperature (e.g., 40-65°C). Add the vinyl laurate to the flask.[15][18] The use of vinyl esters is advantageous as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.[18]

-

Monitoring: Monitor the progress of the reaction using TLC until the starting materials are consumed (typically several hours).[15]

-

Work-up:

-

Purification: Concentrate the organic phase using a rotary evaporator to yield the crude sucrose laurate product. Further purification can be achieved using column chromatography if necessary.

-

Characterization: Confirm the structure and purity of the synthesized ester using techniques such as FTIR and NMR spectroscopy.[15][16]

Biocompatibility and Safety

Sucrose esters, including this compound, are widely regarded as safe for use in food, cosmetic, and pharmaceutical products.[1][2][4] They are biodegradable and have low toxicity profiles. Cytotoxicity studies performed on Caco-2 cells, a model for the intestinal epithelium, have shown that the concentrations of sucrose laurate effective for enhancing drug dissolution (5-10% w/w) are non-toxic.[22] While high concentrations used for permeation enhancement may show some cytotoxicity and cause temporary perturbation of cell membranes, this effect is often reversible.[8][14]

Conclusion

This compound is a multifunctional, non-ionic surfactant with a compelling safety profile and a wide range of applications in pharmaceutical sciences. Its ability to act as a solubilizer, emulsifier, and permeation enhancer makes it a powerful tool for formulators addressing the challenges of poorly soluble drugs and the delivery of complex macromolecules. As the industry continues to move towards more biocompatible and sustainable excipients, the role of sucrose esters like this compound in innovative drug delivery systems is poised to expand significantly.

References

- 1. [2505.05535] Sucrose ester surfactants: current understanding and emerging perspectives [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sucrose esters - Wikipedia [en.wikipedia.org]

- 5. Micellization and solubilization behavior of sucrose laurate, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The applicability of sucrose laurate in hot-melt technology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sucrose, 6-laurate | C24H44O12 | CID 9898326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. arxiv.org [arxiv.org]

- 11. repositorio.uchile.cl [repositorio.uchile.cl]

- 12. journals.ekb.eg [journals.ekb.eg]

- 13. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]

- 14. mdpi.com [mdpi.com]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. lib3.dss.go.th [lib3.dss.go.th]

- 19. researchgate.net [researchgate.net]

- 20. New, Biocompatible, Chitosan-Gelled Microemulsions Based on Essential Oils and Sucrose Esters as Nanocarriers for Topical Delivery of Fluconazole [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tegewa.de [tegewa.de]

- 24. commons.erau.edu [commons.erau.edu]

- 25. clearsolutionsusa.com [clearsolutionsusa.com]

Critical Micelle Concentration of Sucrose 6'-Laurate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of sucrose 6'-laurate, a non-ionic surfactant with significant applications in the pharmaceutical and biotechnology industries. Due to its biocompatibility and biodegradability, sucrose 6'-laurate is a subject of increasing interest for its role in drug delivery systems, particularly in enhancing the solubility and permeability of therapeutic agents.[1] This document collates quantitative data on its CMC, details the experimental methodologies for its determination, and illustrates its mechanism of action as a permeation enhancer.

Quantitative Data on Critical Micelle Concentration

The critical micelle concentration is a fundamental property of a surfactant, representing the concentration at which individual molecules (monomers) in a solution begin to aggregate to form micelles. This transition dramatically alters the properties of the solution, including its surface tension and ability to solubilize poorly water-soluble substances. The CMC of sucrose laurate can vary depending on the specific regioisomer, the purity of the sample (i.e., the proportion of mono-, di-, and triesters), and the experimental conditions such as temperature and the composition of the aqueous medium.[2][3]

Below is a summary of reported CMC values for sucrose laurate from various studies.

| Sucrose Ester Species | CMC Value (mM) | Temperature (°C) | Comments |

| Sucrose Monolaurate | 0.35 | 25 | General value for sucrose monolaurate.[4] |

| Sucrose Laurate | 0.34 | Not Specified | Determined in an aqueous solution.[2] |

| Saturated C12 Sucrose Monoester | 0.21 | Not Specified | Part of a series of saturated sucrose monoesters (C12-C18).[5] |

| 6-O-Lauroyl Sucrose | ~2.5x higher than 1'-O-lauroyl sucrose | Not Specified | Highlights the significant impact of the ester's position on the CMC.[2] |

Experimental Protocols for CMC Determination

The determination of the critical micelle concentration of sucrose 6'-laurate is crucial for its application in various formulations. Several experimental techniques can be employed to accurately measure the CMC. The most common methods rely on detecting the sharp change in a physicochemical property of the surfactant solution as the concentration crosses the CMC.

Surface Tensiometry

This is a classical and widely used method for determining the CMC of surfactants. It is based on the principle that surfactants lower the surface tension of a solvent (typically water) until the CMC is reached. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk of the solution.

Methodology:

-

Preparation of Solutions: A series of aqueous solutions of sucrose 6'-laurate with varying concentrations are prepared.

-

Measurement: The surface tension of each solution is measured using a tensiometer, such as a Du Noüy ring tensiometer or a Wilhelmy plate tensiometer.[6]

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration.

-

CMC Determination: The CMC is identified as the concentration at which a sharp break or change in the slope of the plot occurs.

Fluorescence Spectroscopy

This sensitive technique utilizes fluorescent probes (fluorophores) whose spectral properties are sensitive to the polarity of their microenvironment. When micelles form, the probe can partition from the polar aqueous environment into the nonpolar core of the micelle, leading to a change in its fluorescence emission spectrum.

Methodology:

-

Probe Selection: A hydrophobic fluorescent probe, such as pyrene or Laurdan, is chosen.[6]

-

Sample Preparation: A constant, low concentration of the fluorescent probe is added to a series of sucrose 6'-laurate solutions of varying concentrations.

-

Fluorescence Measurement: The fluorescence emission spectra of the solutions are recorded using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often monitored. For Laurdan, changes in the emission maximum or generalized polarization (GP) can be observed.[6]

-

Data Analysis: The chosen fluorescence parameter (e.g., I1/I3 ratio for pyrene) is plotted against the logarithm of the surfactant concentration.

-

CMC Determination: The CMC is determined from the inflection point or the intersection of the two linear regions of the plot.

Mechanism of Action in Drug Delivery: Permeation Enhancement

Sucrose laurate esters are recognized for their ability to enhance the intestinal permeation of macromolecules, a critical aspect of oral drug delivery.[7] The primary mechanism of action involves the perturbation of cellular membranes and the modulation of tight junctions between epithelial cells, leading to an increase in paracellular transport.

The following diagram illustrates the proposed mechanism by which sucrose laurate enhances the permeation of drugs across an epithelial barrier.

Caption: Mechanism of sucrose laurate as a permeation enhancer.

This guide provides foundational knowledge on the critical micelle concentration of sucrose 6'-laurate and its implications for pharmaceutical sciences. The presented data and methodologies are intended to support researchers and professionals in the development of effective drug delivery systems.

References

- 1. Sucrose esters as natural surfactants in drug delivery systems--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy Sucrose laurate | 25339-99-5 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repositorio.uchile.cl [repositorio.uchile.cl]

- 7. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Biocompatibility and Toxicity of Sucrose Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sucrose esters (SEs) are non-ionic surfactants synthesized from the esterification of sucrose with fatty acids.[1] Due to their favorable safety profile, biodegradability, and wide range of hydrophilic-lipophilic balance (HLB) values, they are extensively used as emulsifiers, stabilizers, and excipients in the food, cosmetic, and pharmaceutical industries.[2][3][4] This guide provides an in-depth technical overview of the biocompatibility and toxicity of sucrose esters, consolidating data from in vitro and in vivo studies. It includes detailed experimental protocols for key assays and visual representations of their primary mechanism of action at the cellular level. Overall, sucrose esters are considered to have low toxicity and are well-tolerated, though their effects can be concentration-dependent and vary based on the specific fatty acid moiety and degree of esterification.

Toxicological Profile

The toxicological profile of sucrose esters has been extensively evaluated by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), the European Food Safety Authority (EFSA), and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2] They are generally recognized as safe (GRAS) for use as direct food additives.[5]

Acute, Subchronic, and Chronic Toxicity

Systemic toxicity studies across various animal models consistently demonstrate a low order of toxicity for sucrose esters.

-

Acute Toxicity : Oral and dermal acute toxicity studies in rats have shown very high LD50 (lethal dose, 50%) values, often exceeding 5 g/kg to 20 g/kg body weight, indicating a very low potential for acute toxicity.[6]

-

Subchronic and Chronic Toxicity : Long-term feeding studies in rats have been conducted for various sucrose esters. For instance, a 2-year study on a mixture of sucrose fatty acid esters (S-570) showed no treatment-related adverse effects on survival, tumor incidence, hematology, or clinical chemistry at dietary concentrations up to 5%.[7][8] The No-Observed-Adverse-Effect Level (NOAEL) from such studies is often the highest dose tested.[9]

Table 1: Summary of Systemic Toxicity Data for Select Sucrose Esters

| Sucrose Ester/Mixture | Species | Route of Exposure | Duration | Key Finding | Reference |

| Sucrose Acetate Isobutyrate | Rat | Dermal | Single Dose | LD50 > 20 g/kg | [6] |

| Sucrose Acetate Isobutyrate | Rat | Oral | Single Dose | LD50 > 5 g/kg | [6] |

| Sucrose Acetate Isobutyrate | Rat | Oral (Dietary) | 1 Year | NOAEL = 2 g/kg/day | [6] |

| Sucrose Fatty Acid Ester (S-570) | Rat | Oral (Dietary) | 2 Years | No toxic or carcinogenic effects at up to 5% of the diet | [7][8] |

| Sucrose Stearate (S-170) | Rat | Oral (Dietary) | 2 Years | NOAEL (males) = 2.12 g/kg/day; NOAEL (females) = 2.42 g/kg/day | [9] |

Carcinogenicity and Genotoxicity

Long-term carcinogenicity studies have not indicated a carcinogenic potential for sucrose esters.[7][9] Genotoxicity assessments, including the bacterial reverse mutation test (Ames test), have generally shown negative results, suggesting no mutagenic activity.[10][11]

Table 2: Genotoxicity Data for Sucrose Esters of Fatty Acids

| Assay Type | Test System | Metabolic Activation (S9) | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | With and Without | Negative | [10][12] |

| Chromosomal Aberration | Chinese Hamster Lung (CHL) cells | With and Without | Negative | [11] |

Acceptable Daily Intake (ADI)

Based on extensive toxicological data, regulatory agencies have established a group ADI for sucrose esters of fatty acids. JECFA has set a group ADI of 0–30 mg/kg body weight per day, while EFSA established a group ADI of 40 mg/kg bw/day.[13][14][15]

Biocompatibility Profile

Biocompatibility is critical for applications involving direct contact with biological tissues, such as in drug delivery and cosmetics. Sucrose esters are generally considered biocompatible and non-irritating.[3][16]

Dermal and Ocular Irritation

-

Dermal Irritation : Sucrose esters are characterized as non-irritating to human skin.[6] Studies in animals and human patch tests have shown that even at high concentrations, they produce minimal to no irritation.[17] Sucrose stearate is considered to have a low potential for skin irritation and is non-comedogenic.[18]

-

Ocular Irritation : While generally mild, some sucrose esters, like Sucrose Acetate Isobutyrate, have been reported to be slightly irritating to rabbit eyes.[5][6] The irritation potential can depend on the specific ester and its concentration.

Table 3: Irritation and Sensitization Data

| Test Type | Species | Test Substance | Concentration | Result | Reference |

| Skin Irritation | Guinea Pig | Sucrose Laurate | 2% solution | Non-irritating | [17] |

| Skin Irritation (Patch Test) | Human | Sucrose Polycottonseedate | Up to 1% | Slightly irritating | [17] |

| Eye Irritation | Rabbit | Sucrose Laurate | Not specified | Slightly irritating | [6] |

| Skin Sensitization (HRIPT) | Human | Sucrose Acetate Isobutyrate | 20% solution | Non-sensitizing | [6] |

| Skin Sensitization | Guinea Pig | Sucrose Laurate | Not specified | No skin irritating effect | [16] |

In Vitro Cytotoxicity

The cytotoxicity of sucrose esters is dependent on the cell type, concentration, and the specific fatty acid chain length of the ester. In general, they are considered non-toxic at concentrations typically used in formulations.[19]

-

Studies on Caco-2 intestinal cells showed that free sucrose monostearate could be toxic, whereas vesicles formed from mixtures of mono- and di-esters were safe.[20]

-

On HaCaT keratinocyte cells, various sucrose esters (SP50, SP70, PS750) were found to be non-toxic, with cell viability remaining above 70%.[19]

-

After simulated gastrointestinal digestion, the cytotoxicity of sucrose stearates on Caco-2 and Raw264.7 cells was significantly reduced, as the esters are hydrolyzed into sucrose and fatty acids.[4]

Table 4: In Vitro Cytotoxicity Data

| Cell Line | Sucrose Ester | Concentration | Result (% Cell Viability) | Reference |

| Human Nasal Epithelial | Sucrose Laurate | 0.1 mg/mL | >75% | [17] |

| Human Nasal Epithelial | Sucrose Myristate | 0.03 mg/mL | 100% | [17] |

| HaCaT | SP50, SP70, PS750 | Not specified | >70% | [19] |

| Caco-2 | Free Sucrose Monostearate | Not specified | Toxic | [20] |

| Caco-2 | Free Sucrose Distearate | Not specified | Safe | [20] |

| Caco-2 | Sucrose Stearates (S-570 to S-1670) | 50 mg/mL | ~61-68% (pre-digestion) | [4] |

| Caco-2 | Sucrose Stearates (S-570 to S-1670) | 50 mg/mL | ~88-93% (post-digestion) | [4] |

Hemocompatibility

Hemolysis assays are crucial for determining the blood compatibility of materials, particularly for parenteral drug delivery. The hemolytic potential of a substance is its ability to damage red blood cells, causing the release of hemoglobin.[13] Non-ionic surfactants like sucrose esters are generally considered to have low hemolytic activity compared to ionic surfactants.

Mechanism of Action at the Cellular Level

The primary interaction of sucrose esters with cells occurs at the plasma membrane. As amphiphilic molecules, they can insert themselves into the lipid bilayer, which can lead to a range of effects depending on their concentration and HLB value.[21][22]

-

Membrane Fluidization : At non-toxic concentrations, sucrose esters can increase the fluidity of the plasma membrane. This alteration can enhance the transcellular transport of drugs.[21]

-

Paracellular Permeability Enhancement : Sucrose esters can modulate the function of tight junctions between epithelial cells, leading to an increase in paracellular permeability. This effect appears to be caused by alterations in the structure of filamentous actin microfilaments rather than a visible opening of the tight junctions themselves.[21]

-

Membrane Disruption and Lysis : At higher concentrations, exceeding their critical micelle concentration (CMC), sucrose esters can disrupt and solubilize the cell membrane, leading to leakage of cytoplasmic contents and ultimately, cell death (cytotoxicity).[22][23]

Below is a diagram illustrating the proposed mechanisms of sucrose ester interaction with an epithelial cell barrier.

Caption: Mechanism of sucrose ester interaction with epithelial cells.

Detailed Experimental Protocols

Standardized protocols are essential for the accurate assessment of biocompatibility and toxicity. Below are outlines for key in vitro assays.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[24]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[25] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol Outline:

-

Cell Seeding: Plate cells (e.g., HaCaT, Caco-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Test Substance Exposure: Remove the culture medium and replace it with a medium containing various concentrations of the sucrose ester. Include a negative control (medium only) and a positive control (e.g., Triton X-100).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[24]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (reference wavelength > 650 nm).[24]

-

Calculation: Calculate cell viability as a percentage relative to the negative control.

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Hemolysis Assay (ASTM F756)

This practice provides a protocol for assessing the hemolytic properties of materials that will contact blood.[13][14]

Principle: The assay quantifies the amount of hemoglobin released from red blood cells (RBCs) after exposure to a test material, either through direct contact or via an extract. The amount of free hemoglobin in the plasma is measured spectrophotometrically.[26]

Protocol Outline:

-

Blood Preparation: Obtain fresh human blood anticoagulated with citrate or EDTA. Dilute the blood with a physiological saline solution (e.g., 0.9% NaCl).

-

Test Sample Preparation:

-

Direct Contact: Place the test material directly into tubes.

-

Extract Method: Prepare an extract of the material by incubating it in saline at 37°C for a specified time (e.g., 24 hours).

-

-

Exposure: Add the diluted blood to the tubes containing the test material or its extract.

-

Controls: Prepare a negative control (saline) and a positive control (deionized water, which causes 100% hemolysis).

-

Incubation: Incubate all tubes at 37°C for 3-4 hours with gentle agitation.

-

Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

-

Absorbance Reading: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at 540 nm.

-

Calculation: Calculate the percentage of hemolysis relative to the positive control, correcting for the negative control. According to ASTM F756, materials are categorized based on their hemolytic index:

-

0-2%: Non-hemolytic

-

2-5%: Slightly hemolytic

-

5%: Hemolytic

-

Caption: Experimental workflow for the in vitro hemolysis assay.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD TG 439)

This test guideline describes an in vitro procedure for identifying skin irritants using a three-dimensional reconstructed human epidermis (RhE) model.[9][27][28]

Principle: The test chemical is applied topically to the RhE tissue. Cell viability is measured after exposure and a post-incubation period. Irritant chemicals penetrate the stratum corneum and are cytotoxic to the underlying cells, causing a decrease in cell viability.[28]

Protocol Outline:

-

Tissue Preparation: Place the RhE tissue units into wells containing assay medium and pre-incubate.

-

Test Substance Application: Apply the test substance (solid or liquid) topically to the surface of the RhE tissue.

-

Exposure and Incubation: Expose the tissues to the test substance for a defined period (e.g., 60 minutes), then remove the substance by washing. Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).[29]

-

Viability Assessment (MTT): Transfer the tissues to an MTT solution and incubate for 3 hours.

-

Formazan Extraction: Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).

-

Absorbance Reading: Measure the optical density of the extract.

-

Classification: A chemical is identified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[9][28]

Conclusion

Sucrose esters possess a well-established and favorable safety and biocompatibility profile, supported by extensive toxicological data and a long history of safe use in consumer and pharmaceutical products. Their low systemic toxicity, lack of carcinogenicity and genotoxicity, and general non-irritating properties make them highly suitable for a wide range of applications. The primary biological interaction is with the cell membrane, where they can modulate permeability at low concentrations and cause cytotoxicity at high concentrations. This mechanism also underlies their utility as penetration enhancers in drug delivery systems. For any new formulation, it is imperative to conduct appropriate, standardized biocompatibility testing to confirm safety under the specific conditions of intended use.

References

- 1. Sucrose esters - Wikipedia [en.wikipedia.org]

- 2. oecd.org [oecd.org]

- 3. Disruption Mechanisms of Enveloped Viruses by Ionic and Nonionic Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Artificial Sweeteners Disrupt Tight Junctions and Barrier Function in the Intestinal Epithelium through Activation of the Sweet Taste Receptor, T1R3 - UCL Discovery [discovery.ucl.ac.uk]

- 6. iivs.org [iivs.org]

- 7. scantox.com [scantox.com]

- 8. Chronic toxicity and carcinogenicity of sucrose fatty acid esters in Fischer 344/DuCrj rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. Summarized data of genotoxicity tests for designated food additives in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]

- 13. store.astm.org [store.astm.org]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. research.brighton.ac.uk [research.brighton.ac.uk]

- 16. oecd.org [oecd.org]

- 17. standards.iteh.ai [standards.iteh.ai]

- 18. Cytotoxicity Effects of Different Surfactant Molecules Conjugated to Carbon Nanotubes on Human Astrocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. x-cellr8.com [x-cellr8.com]

- 20. Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sucrose esters increase drug penetration, but do not inhibit p-glycoprotein in caco-2 intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 25. broadpharm.com [broadpharm.com]

- 26. measurlabs.com [measurlabs.com]

- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 28. iivs.org [iivs.org]

- 29. thepsci.eu [thepsci.eu]

"Sucrose, 6'-laurate" structure and chemical formula

An In-depth Technical Guide to Sucrose, 6'-laurate

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

This compound, also known as 6'-O-Lauroylsucrose, is a monoester of sucrose and lauric acid. In this specific regioisomer, the lauroyl group is esterified at the 6' position of the fructose moiety of the sucrose molecule.

Chemical Formula: C₂₄H₄₄O₁₂[1]

IUPAC Name: [(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-methyloxolan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol] dodecanoate

Synonyms: 6'-O-Lauroylsucrose, GEE2CQJ4ZY[1]

Below is a two-dimensional representation of the chemical structure of this compound.

References

synonyms for "Sucrose, 6'-laurate" in scientific literature

An In-depth Technical Guide to Sucrose Esters: Focusing on "Sucrose, 6'-laurate" and its Synonyms

This technical guide provides a comprehensive overview of "this compound" and its related sucrose esters for researchers, scientists, and drug development professionals. It covers nomenclature, physicochemical properties, detailed experimental protocols, and the mechanistic basis for its applications, particularly as a penetration enhancer in drug delivery systems.

Nomenclature and Synonyms

"this compound" is a sucrose monoester where lauric acid is attached at the 6'-position of the fructose moiety of sucrose. However, the term "sucrose laurate" is often used more broadly in scientific literature and commercial products to refer to a mixture of sucrose monoesters of lauric acid, which can include various positional isomers. The properties of these mixtures can vary depending on the distribution of these isomers.

Below is a table summarizing the key synonyms and identifiers for "this compound" and the more general "sucrose laurate."

| Identifier Type | "this compound" (Specific Isomer) | "Sucrose Laurate" (General/Mixture) |

| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate[1] | 2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dodecanoic acid |

| Common Synonyms | 6'-O-Lauroylsucrose[2] | Sucrose monolaurate, Lauryl sucrose, Sucrose lauric acid esters, a-D-glucopyranoside, b-D-fructofuranosyl, monododecanoate[3][4][5] |

| CAS Number | 20881-05-4[2] | 25339-99-5, 37266-93-6[4] |

| Molecular Formula | C24H44O12 | C24H44O12 |

| Molecular Weight | 524.60 g/mol [1] | 524.60 g/mol |

| UNII (Unique Ingredient Identifier) | GEE2CQJ4ZY[2] | 05Q7CD0E49 |

Quantitative Physicochemical Data

The physicochemical properties of sucrose laurates, such as their Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC), are crucial for their function as surfactants and emulsifiers. These properties can vary significantly between different regioisomers.

| Property | Value | Notes and References |

| Molecular Weight | 524.60 g/mol | For all sucrose monolaurate isomers.[1] |

| HLB (Hydrophilic-Lipophilic Balance) | 11-17 | The HLB value for sucrose laurate monoesters generally falls in this range, making them effective oil-in-water emulsifiers. The exact value depends on the specific isomer and the purity of the monoester.[6][7][8] |

| Critical Micelle Concentration (CMC) | 0.34 mM | This value is for a commercial sucrose laurate product. The CMC can vary between isomers; for instance, 6-O-lauroyl sucrose has a CMC approximately 2.5 times greater than 1'-O-lauroyl sucrose.[6][9] |

| Aqueous Solubility | ~5 mg/mL | Limited water solubility is characteristic of the amphiphilic nature of sucrose laurates.[6] |

| Surface Tension | ~52.8 mN/m | In aqueous solution, indicating significant surface activity.[6] |

Experimental Protocols

Enzymatic Synthesis of Sucrose Monolaurate

This protocol describes a highly regioselective method for the synthesis of sucrose monolaurate using an alkaline protease.

Materials:

-

Sucrose

-

Vinyl laurate

-

Protex 6L (alkaline protease from Bacillus licheniformis)

-

tert-amyl alcohol

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

Procedure:

-

Prepare a solvent mixture of tert-amyl alcohol/DMSO/water. The optimal water content is around 3.4% (v/v).

-

Dissolve vinyl laurate in the solvent mixture.

-

Add powdered sucrose to the vinyl laurate solution. Introducing sucrose as a powder can lead to a higher reaction rate.

-

Add the lyophilized Protex 6L enzyme to the reaction mixture. An enzyme concentration of 1.5 mg/mL is effective.

-

Maintain the reaction at a controlled temperature of approximately 43°C and a pH of 10.1 for optimal activity.

-

Monitor the reaction progress by analyzing aliquots over time using a suitable chromatographic method (e.g., HPLC).

-

The reaction should yield a high conversion of sucrose to 1'-O-lauroylsucrose within approximately 9 hours.[10]

Chemical Synthesis of Sucrose Esters (Transesterification)

This protocol outlines a general chemical synthesis of sucrose esters via transesterification.

Materials:

-

Sucrose

-

Fatty acid methyl ester (e.g., methyl laurate)

-

Anhydrous potassium carbonate (catalyst)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (solvent)

Procedure:

-

Dissolve sucrose in DMF or DMSO with gentle heating (up to 100°C) and stirring until a clear solution is obtained.

-

Cool the solution to the desired reaction temperature (e.g., 90°C).

-

Add the fatty acid methyl ester and the anhydrous potassium carbonate catalyst to the sucrose solution.

-

Conduct the reaction under reduced pressure to facilitate the removal of methanol, which is a byproduct of the transesterification.

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture can be purified by solvent extraction and chromatography to isolate the sucrose esters.

Analysis of Sucrose Laurate Isomers by HPLC-MS

This protocol provides a general workflow for the analysis of sucrose laurate isomers using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Instrumentation:

-

HPLC system with a reversed-phase column (e.g., C8 or C18)

-

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

-

Mass Spectrometer with an Electrospray Ionization (ESI) source

Procedure:

-

Sample Preparation: Dissolve the sucrose laurate sample in a suitable solvent, such as methanol, to a known concentration (e.g., 10 mg/mL). Filter the sample through a 0.2 µm membrane filter before injection.[11]

-

Chromatographic Separation:

-

Mobile Phase: A gradient of methanol and water is commonly used. The specific gradient profile will depend on the isomers being separated.[11]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

-

-

Detection:

-

ELSD/CAD: These detectors are suitable for non-chromophoric compounds like sucrose esters.

-

MS: Operate the mass spectrometer in positive ion mode with ESI. Sucrose esters are often detected as sodium adducts ([M+Na]+). A full scan mode with a mass range of 100-1600 m/z is appropriate for initial characterization.[12]

-

-

Data Analysis: Identify and quantify the different sucrose laurate isomers based on their retention times and mass-to-charge ratios.

Mechanisms and Visualizations

Mechanism of Action as a Penetration Enhancer

Sucrose esters, including sucrose laurate, are effective penetration enhancers for transdermal drug delivery. Their mechanism of action is primarily attributed to their interaction with and disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. This disruption increases the fluidity of the lipid bilayers, thereby enhancing the permeation of drug molecules.[1][13]

The key steps in this process are:

-

Partitioning into the Stratum Corneum: The amphiphilic nature of sucrose laurate allows it to partition into the lipid-rich intercellular spaces of the stratum corneum.

-

Disruption of Lipid Packing: The sucrose laurate molecules insert themselves between the endogenous lipid molecules (ceramides, cholesterol, and free fatty acids), disrupting the tight, ordered packing of these lipids.[1]

-

Increased Fluidity: This disruption leads to an increase in the fluidity and permeability of the stratum corneum.

-

Enhanced Drug Permeation: The more fluid lipid matrix offers less resistance to the diffusion of drug molecules, leading to enhanced penetration into the deeper layers of the skin.

The following diagram illustrates this logical relationship.

Experimental Workflow: Synthesis and Analysis of Sucrose Laurate

The following diagram outlines a typical experimental workflow for the synthesis and subsequent analysis of sucrose laurate.

References

- 1. Sucrose esters as biocompatible surfactants for penetration enhancement: An insight into the mechanism of penetration enhancement studied using stratumcorneum model lipids and Langmuir monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sucrose esters - Wikipedia [en.wikipedia.org]

- 5. Buy Sucrose laurate | 25339-99-5 [smolecule.com]

- 6. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]

- 7. Sucrose Laurate natural emulsifying agent HLB 13-17 o/w no PEG Super mild natural sucrose ester emulsifier [cosmeticingredientssupplier.com]

- 8. researchgate.net [researchgate.net]

- 9. Highly efficient synthesis of sucrose monolaurate by alkaline protease Protex 6L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of sucrose oleate and sucrose laureate on in vivo human stratum corneum permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources and Synthesis of Sucrose Esters

This guide provides a comprehensive overview of sucrose esters, covering their natural occurrence, biosynthesis, and detailed methods for their chemical and enzymatic synthesis. It is designed to serve as a technical resource for professionals in research, science, and drug development, offering detailed experimental protocols, quantitative data, and visual diagrams of key processes.

Introduction to Sucrose Esters

Sucrose esters (SEs), also known as sucrose fatty acid esters, are a versatile class of non-ionic surfactants. Their structure consists of a hydrophilic sucrose head and one or more lipophilic fatty acid tails.[1] This amphipathic nature allows them to act as effective emulsifiers, capable of binding both water and oil.[2][3] The functionality of sucrose esters is largely determined by their hydrophilic-lipophilic balance (HLB), which can be tailored by varying the number and type of fatty acid chains attached to the sucrose molecule.[4] HLB values for sucrose esters can range from 1 to 16, making them suitable for a wide array of applications, including oil-in-water and water-in-oil emulsions.[3][4] They are widely used in the food, cosmetic, and pharmaceutical industries as emulsifiers, stabilizers, and controlled-release agents.[5][6][7] While commercially produced sucrose esters are generally considered non-naturally occurring, certain types of sucrose esters are found in the plant kingdom.[2]

Natural Sources and Biosynthesis

While the majority of commercially available sucrose esters are synthetic, certain plants naturally produce them, often as a defense mechanism against pests.[8]

Natural Occurrence:

-

Insecticidal Sucrose Esters: These compounds have been isolated from the leaf hairs (trichomes) of various plants, including wild tobacco (Nicotiana gossei), wild tomato, and wild potato species.[8] They function by dissolving the waxy protective cuticle of insects, leading to dehydration and death.[8]

-

Phenylpropanoid Sucrose Esters: This class of naturally occurring esters is found in a variety of plants and is characterized by a sucrose core linked to one or more phenylpropanoid moieties.[9][10] These compounds have been investigated for a range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties.[9][11]

Biosynthesis: The biosynthesis of sucrose itself occurs in the cytosol of plant cells.[12] The process begins with glucose-1-phosphate (G1P), which is converted to UDP-glucose. This then reacts with fructose-6-phosphate to form sucrose-6-phosphate, a reaction catalyzed by sucrose-6-phosphate synthase. Finally, sucrose-6-phosphatase hydrolyzes sucrose-6-phosphate to yield sucrose.[12] The subsequent esterification with fatty acids or other moieties in plants to form natural sucrose esters is a complex process involving various enzymes that is still under investigation.

Figure 1: Simplified plant biosynthesis pathway of sucrose and subsequent esterification.

Synthesis of Sucrose Esters

The industrial production of sucrose esters primarily relies on chemical synthesis, as direct esterification is not feasible due to the degradation of sucrose under acidic conditions.[4] Enzymatic methods offer a greener alternative but are not yet widely commercialized.[4]

Chemical Synthesis

Chemical synthesis is predominantly achieved through transesterification, where the fatty acid is transferred from another ester (like a methyl ester or triglyceride) to sucrose.[4][13]

Key Methodologies:

-

Solvent Process: This process involves the transesterification of sucrose and triglycerides or fatty acid methyl esters in a solvent under basic conditions.[2]

-

Emulsion Process (Microemulsion): In this method, the reaction between sucrose and a fatty acid methyl ester occurs in a propylene glycol solvent, forming a microemulsion.[2]

-

Melt Process (Solvent-Free): This process avoids organic solvents by reacting molten sucrose with a fatty acid ester (methyl ester or triglyceride).[2][14]

-

Catalyst: A basic catalyst such as potassium carbonate or potassium soap is required.[2]

-

Conditions: High temperatures of 170-190°C are necessary, which can lead to some degradation of the sucrose.[2] A modified version involves first dissolving sucrose and fatty acid soap in water, then adding the fatty acid ester and catalyst, and finally removing the water under reduced pressure to form a molten mixture for the reaction.[2]

-

Figure 2: General workflow for the chemical synthesis of sucrose esters via transesterification.

Enzymatic Synthesis

Enzymatic synthesis provides a more regioselective and environmentally friendly alternative to chemical methods, operating under milder conditions.[4][15]

Key Features:

-

Enzymes: Lipases are the most commonly used biocatalysts, with Candida antarctica lipase (often immobilized as Novozym 435) and Candida rugosa lipase being prominent examples.[4][15][16]

-

Substrates: The reaction can be an esterification between sucrose and a fatty acid or a transesterification with a fatty acid ester.[15]

-

Conditions: The reaction is typically conducted at lower temperatures (30-70°C) and can be performed with or without a solvent.[15] Organic solvents like n-hexane or 2-methyl-2-butanol (2M2B) may be used.[16][17]

-

Advantages: This method is more energy-efficient and can simplify product purification.[15] It offers higher regioselectivity, leading to a more controlled composition of mono-, di-, and triesters.

-

Challenges: The primary obstacle to industrial-scale application is the higher cost of enzymes and the need for batch operations.[4]

Figure 3: General workflow for the enzymatic synthesis of sucrose esters.

Quantitative Data on Synthesis Methods

The efficiency and outcome of sucrose ester synthesis vary significantly with the chosen method and reaction conditions.

Table 1: Comparison of Sucrose Ester Synthesis Methods

| Parameter | Solvent Process | Emulsion Process | Melt Process | Enzymatic Synthesis |

| Typical Temperature | ~90°C[2] | 130-135°C[2] | 170-190°C[2] | 30-70°C[15] |

| Solvent | DMSO or DMF[2][4] | Propylene Glycol[2] | None[2][14] | Optional (e.g., n-hexane)[15][16] |

| Catalyst | Sodium Methoxide[2] | Anhydrous K₂CO₃[2] | K₂CO₃ or K-soap[2] | Lipase (e.g., C. antarctica)[15] |

| Reported Yield | ~5:1 monoester to higher esters ratio[2] | 96%[2] | Varies; risk of degradation[2] | Up to 90.45%[15] |

| Product Composition | Mixture of mono- and poly-esters[2] | 85% monoester, 15% diester[2] | Tends to higher substituted esters[14] | More controlled; higher regioselectivity[4] |

Experimental Protocols

Protocol for Chemical Synthesis (Emulsion Process)

This protocol is a generalized representation based on the principles of the emulsion process.[2]

-

Preparation: In a suitable reaction vessel, dissolve sucrose in propylene glycol.

-

Addition of Reagents: Add the fatty acid methyl ester (e.g., methyl palmitate), anhydrous potassium carbonate as the catalyst, and a fatty acid salt (soap) to act as an emulsifier.

-

Reaction: Heat the mixture to 130-135°C with constant agitation. The reaction proceeds in a microemulsion state.

-

Solvent Removal: After the reaction is complete (monitored by chromatography), increase the temperature to above 120°C and apply a vacuum to distill off the propylene glycol.

-

Purification: The resulting molten product is then purified, typically by filtration, to remove the catalyst and any remaining soap.

-

Analysis: The final product composition (ratio of mono-, di-, and poly-esters) is analyzed using techniques like High-Performance Liquid Chromatography (HPLC).[18]

Protocol for Enzymatic Synthesis

This protocol is based on a study using Candida antarctica lipase.[15]

-

Preparation: In a reaction vessel, mix sucrose and a methyl ester derived from a suitable oil (e.g., crude palm kernel oil).

-

Enzyme Addition: Add the immobilized Candida antarctica lipase. The study investigated enzyme ratios from 0.1% to 0.5% (w/w) relative to the substrates.

-

Reaction: Maintain the reaction temperature at 30°C with continuous stirring. The study evaluated reaction times from 2 to 10 hours.

-

Enzyme Deactivation & Separation: Terminate the reaction by heating to denature the enzyme or by filtering to recover the immobilized enzyme for potential reuse.

-

Purification: The product can be purified from the unreacted substrates. The enzymatic process often simplifies this step compared to chemical synthesis.[15]

-

Analysis: Analyze the yield and composition of the resulting sucrose ester product using appropriate analytical methods. The optimal conditions reported in the cited study were a 10-hour reaction time and a 0.4% (w/w) lipase ratio, yielding 90.45% sucrose ester.[15]

Structure-Function Relationship and Applications

The properties and applications of sucrose esters are directly linked to their molecular structure, specifically the degree of esterification and the length of the fatty acid chains. This relationship is often quantified by the HLB value.

-

Low HLB (3.5-6.0): These esters are more lipophilic due to a higher degree of esterification (more fatty acid tails) or longer fatty acid chains. They are effective as water-in-oil (w/o) emulsifiers.[3]

-

High HLB (8-18): Dominated by monoesters, these are more hydrophilic and function as oil-in-water (o/w) emulsifiers.[3] They are soluble or dispersible in water.[19]

This tunability allows sucrose esters to be used in a vast range of applications:

-

Pharmaceuticals: Used as stabilizers for vesicles in drug delivery systems, to enhance drug dissolution, and as controlled-release agents in tablets.[3][6][7]

-

Food Industry: Widely used as emulsifiers in products like mayonnaise, salad dressings, and baked goods to improve texture and stability.[5]

-

Cosmetics: Act as emulsifiers in creams and lotions.[2]

Figure 4: Relationship between sucrose ester structure, HLB value, and emulsifying function.

Conclusion

Sucrose esters are highly versatile surfactants whose functionality can be precisely controlled through synthesis. While natural variants exist, industrial supply depends on robust chemical and emerging enzymatic synthesis routes. The choice of synthesis method—solvent, emulsion, melt, or enzymatic—directly impacts reaction conditions, yield, and final product composition. For professionals in drug development and research, a thorough understanding of these synthesis pathways and the structure-function relationship of sucrose esters is critical for leveraging their potential in advanced applications, from creating stable emulsions to designing sophisticated drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Sucrose esters - Wikipedia [en.wikipedia.org]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. sucrose-fatty-acid-esters-synthesis-emulsifying-capacities-biological-activities-and-structure-property-profiles - Ask this paper | Bohrium [bohrium.com]